![molecular formula C18H23FN2 B5648189 N-benzyl-N-(3-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine](/img/structure/B5648189.png)
N-benzyl-N-(3-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-benzyl-N-(3-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine often involves multi-step chemical reactions, starting from basic chemical building blocks like 1,2-phenylenediamine derivatives or similar diamines. These processes may include acylation, alkylation, and reduction steps to introduce the appropriate substituents onto the ethanediamine backbone (Compernolle & Castagnoli, 1982).
Molecular Structure Analysis
The molecular structure of such compounds can be complex, featuring multiple functional groups that can influence the molecule's overall properties and reactivity. X-ray crystallography and density functional theory calculations are often employed to elucidate the exact structure and understand the electronic distribution within the molecule, which is crucial for predicting its chemical behavior (Sheikhshoaie, Belaj, & Fabian, 2006).
Chemical Reactions and Properties
The chemical reactivity of N-benzyl-N-(3-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine and related compounds includes a range of reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions are pivotal for modifying the compound or introducing new functional groups to tailor its properties for specific applications. One example is the selective and efficient oxidation of aryl alcohols to aldehydes and ketones using modified oxidants (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004).
properties
IUPAC Name |
N'-benzyl-N'-[(3-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2/c1-20(2)11-12-21(14-16-7-4-3-5-8-16)15-17-9-6-10-18(19)13-17/h3-10,13H,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRUILAZGLWVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(3-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine |
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